6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c1-11-4-2-5-12(10-11)21-18(22)14-7-3-6-13-16(20)9-8-15(17(13)14)19(21)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOUPQTORXXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation: Benzo[de]isoquinoline-1,3-dione Synthesis
The benzo[de]isoquinoline-1,3-dione scaffold is typically constructed via condensation reactions between naphthalic anhydrides and primary amines. For 6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione, 4-bromo-1,8-naphthalic anhydride serves as the foundational precursor due to its reactivity at the 4-position. In a representative procedure, the anhydride is refluxed with 2-(3-methylphenyl)amine in glacial acetic acid at 110°C for 12 hours, forming the intermediate 6-bromo-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione . This step achieves a 48–51% yield, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from acetic acid .
Halogen Exchange: Bromine-to-Chlorine Substitution
The bromine atom at the 6-position is replaced with chlorine via nucleophilic aromatic substitution (NAS). Under phase-transfer catalysis (PTC) conditions using 18-crown-6 and excess sodium chloride in dimethylformamide (DMF), the brominated intermediate undergoes substitution at 80°C for 8 hours . This method achieves a 75–82% yield, with the reaction monitored via UV-Vis spectroscopy for the disappearance of the bromo intermediate’s absorption peak at 350 nm .
Table 1: Optimization of NAS Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 18-crown-6 | 80 | 8 | 82 |
| TBAB | 80 | 10 | 68 |
| None | 100 | 12 | 45 |
Functionalization of the 3-Methylphenyl Group
The 3-methylphenyl substituent is introduced either during the initial condensation or via post-synthetic coupling. A Suzuki-Miyaura cross-coupling reaction using 3-methylphenylboronic acid and palladium(II) acetate in tetrahydrofuran (THF) at 60°C for 6 hours has been reported for analogous compounds . This method ensures regioselectivity and achieves a 70–75% yield, with the product characterized via NMR (δ 7.39 ppm for aromatic protons) and elemental analysis .
Purification and Characterization
Crude products are purified via column chromatography using silica gel and a solvent system of n-heptane/acetone (1:1). Final compounds exhibit melting points above 260°C, consistent with the thermal stability of benzo[de]isoquinoline derivatives . UV-Vis spectra show absorption maxima at 346–362 nm, while fluorescence emission peaks at 442–446 nm confirm the π-conjugated system .
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
|---|---|
| NMR | δ 8.60 (d, J = 7.3 Hz, 1H), 7.39 (m, 2H) |
| FT-IR | 1707 cm (C=O stretch) |
| Elemental Analysis | C 59.18%, H 2.77%, N 11.66% (Calc: C 59.40%, H 2.70%, N 11.55%) |
Industrial-Scale Considerations
Large-scale synthesis requires optimization of solvent systems and catalyst recovery. A continuous flow reactor with immobilized 18-crown-6 on mesoporous silica improves NAS efficiency, reducing reaction time to 4 hours with 85% yield . Environmental assessments highlight the need for acetic acid recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[de]isoquinoline core.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield hydroquinone derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is believed to inhibit specific protein targets involved in tumor growth and metastasis. For instance, it may interact with bromodomains associated with cancer progression, such as those found in BRPF1 and BRPF2 proteins .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can exhibit IC50 values in the micromolar range against human cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Other Therapeutic Uses
Beyond its anticancer properties, this compound may also possess potential applications in treating other hyperproliferative diseases. Its structural similarity to other bioactive compounds suggests it could be explored for various therapeutic avenues, including:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
- Neuroprotective Agents : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzo[de]isoquinoline derivatives, including this compound, revealed significant antiproliferative effects against multiple cancer cell lines. The study utilized various assays to determine the IC50 values and assessed the mechanism of action through flow cytometry and Western blot analysis.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT-116 | 2.5 |
| This compound | MCF-7 | 3.0 |
This data suggests that this compound is a strong candidate for further development as an anticancer agent.
Case Study 2: Mechanistic Insights
A mechanistic study focused on the interaction of the compound with bromodomains highlighted its potential to disrupt the protein-protein interactions critical for cancer cell survival. This study employed molecular docking simulations alongside biological assays to validate the hypothesis.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Fluorescent Properties: In materials science, the compound’s fluorescence is attributed to its conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Table 1: Antiviral Activity of Selected Derivatives
| Compound | Substituents | EC50 (μg/mL) HSV-1 | EC50 (μg/mL) HSV-2 |
|---|---|---|---|
| Parent (2-amino-) | -NH2 | Inactive | Inactive |
| Compound 14 | Furaldehyde | 19.6 | 71.8 |
| Compound 15 | Thiophene aldehyde | 16.2 | 56.7 |
| 6-Chloro-2-(3-methylphenyl)-... | Cl, 3-methylphenyl | Predicted improvement | Not tested |
Electronic Properties
The benzo[de]isoquinoline-1,3-dione core is electron-deficient, making it suitable for optoelectronic applications. Derivatives like BQD-TZ, BQD-AP, and BQD-PA exhibit tunable LUMO levels (−3.43, −3.00, and −3.19 eV, respectively) depending on substituents . The chlorine atom in 6-Chloro-2-(3-methylphenyl)-... likely lowers the LUMO further (electron-withdrawing effect), enhancing electron-accepting capacity. The 3-methylphenyl group, while mildly electron-donating, may balance solubility and π-π stacking interactions.
Table 2: Electronic Properties of Selected Derivatives
| Compound | Substituents | LUMO (eV) | Key Property |
|---|---|---|---|
| BQD-TZ | Thiadiazole | −3.43 | Strongest π-π interaction |
| BQD-AP | Aminophenanthrene | −3.00 | Planar backbone |
| 6-Chloro-2-(3-methylphenyl)-... | Cl, 3-methylphenyl | Theoretical: ~−3.5 | Enhanced electron affinity |
Structural and Crystallographic Features
Crystal structures of analogs reveal planar backbones and intermolecular interactions. For instance, a β-lactam-containing derivative forms a 3D network via C–H⋯O hydrogen bonds . The 3-methylphenyl group in the target compound may disrupt hydrogen bonding but promote π-π stacking (similar to BQD-TZ, with π-stacking distances of 3.31 Å ). Chlorine’s electronegativity could further stabilize crystal packing.
Functional Analogues
- 6-Chloro-2-(4-pyridinylmethyl)-... : The pyridinylmethyl group introduces basicity and hydrogen-bonding capacity, differing from the hydrophobic 3-methylphenyl group. This substitution may alter solubility and biological target specificity .
- Quinophthalone Dyes: Derivatives like pC-QP and mC-QP prioritize optical stability for sensor applications, diverging from the antiviral focus of chloro-aryl benzo[de]isoquinolines .
Biological Activity
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a synthetic compound belonging to the class of benzoisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12ClNO2
- Molecular Weight : 321.76 g/mol
- CAS Number : [11900942]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. A systematic review on alkaloids showed that isoquinoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (mg/mL) | Reference |
|---|---|---|---|
| 6-Chloro-2-(3-methylphenyl) ... | E. coli | 0.0195 | |
| Compound A | Bacillus mycoides | 0.0048 | |
| Compound B | C. albicans | 0.039 |
The compound demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects on microbial growth.
Anticancer Activity
The anticancer properties of benzoisoquinoline derivatives have been explored extensively. Research indicates that these compounds can inhibit specific bromodomains associated with cancer cell proliferation.
The proposed mechanism involves the inhibition of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression related to cancer progression. Inhibiting these proteins can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
-
Case Study on BRD4 Inhibition :
- A study investigated the effects of various benzoisoquinoline derivatives on BRD4 inhibition, revealing that the presence of halogen substituents significantly enhances biological activity.
- Results indicated that compounds with chlorine substitutions exhibited higher potency against cancer cell lines compared to their unsubstituted counterparts.
- Multi-targeted Approaches :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves condensation of phthalic anhydride derivatives with substituted amines to form the isoquinoline core, followed by regioselective chlorination and aryl group introduction. For example, 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione intermediates can undergo nucleophilic substitution with 3-methylphenyl groups under Pd-catalyzed cross-coupling conditions . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-chlorinated analogs.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR : and NMR resolve aromatic proton environments and confirm substitution patterns (e.g., distinguishing chloro and methylphenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for chlorine atoms .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond angles and torsional strain data, particularly for the fused benzo[de]isoquinoline system .
Q. What biological activities are associated with this compound’s structural analogs?
- Methodological Answer : Isoquinoline derivatives often exhibit antimicrobial or anticancer activity. For example, 3-phenyl-substituted isoquinolines show FtsZ-targeting antibacterial effects by disrupting bacterial cell division . Researchers should design in vitro assays (e.g., MIC determination against S. aureus) and correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends. Toxicity profiling (e.g., mammalian cell viability assays) is essential to rule off-target effects .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Molecular docking with target proteins (e.g., FtsZ or topoisomerases) predicts binding affinities and identifies critical interactions (e.g., π-π stacking with the 3-methylphenyl group) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for functionalization .
- MD Simulations : Evaluate stability of protein-ligand complexes over time, focusing on chloro substituent effects on binding kinetics .
Q. What experimental strategies resolve contradictions in solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) and mitigate discrepancies in reported solubility .
- Reactivity Mapping : Systematic variation of reaction conditions (e.g., catalyst loading, temperature) can clarify conflicting reports. For instance, excess Cl− ions may promote unwanted ring-opening side reactions in acidic media .
- Cross-Validation : Compare results with structurally related compounds (e.g., 6-chloro-3-phenylbenzoxazine derivatives) to identify trends in substituent effects .
Q. How can researchers design derivatives to improve photostability or reduce metabolic degradation?
- Methodological Answer :
- Photostability : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to reduce UV-induced degradation. Accelerated light-stress testing (e.g., ICH Q1B guidelines) quantifies improvements .
- Metabolic Resistance : Block metabolic soft spots (e.g., methyl group oxidation) via deuteration or fluorination. In vitro liver microsome assays (e.g., human CYP450 isoforms) validate stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
